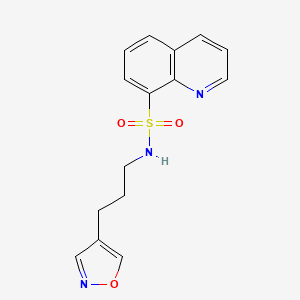

N-(3-(isoxazol-4-yl)propyl)quinoline-8-sulfonamide

Description

Properties

IUPAC Name |

N-[3-(1,2-oxazol-4-yl)propyl]quinoline-8-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c19-22(20,18-9-2-4-12-10-17-21-11-12)14-7-1-5-13-6-3-8-16-15(13)14/h1,3,5-8,10-11,18H,2,4,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADQTIOZXJYGNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)NCCCC3=CON=C3)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-(3-(isoxazol-4-yl)propyl)quinoline-8-sulfonamide is BRD4 , a member of the Bromodomain and Extra-Terminal (BET) family. BRD4 plays a key role in the regulation of gene transcription, making it an attractive target for cancer treatment.

Mode of Action

N-(3-(isoxazol-4-yl)propyl)quinoline-8-sulfonamide interacts with BRD4 by binding to its bromodomains, which are responsible for recognizing acetylated lysine residues on histone tails. This binding disrupts the interaction between BRD4 and acetylated histones, thereby inhibiting the transcriptional activity of BRD4.

Biochemical Pathways

By inhibiting BRD4, N-(3-(isoxazol-4-yl)propyl)quinoline-8-sulfonamide affects the transcription of key oncogenes such as Bcl-2, c-Myc, and CDK6. These genes play essential roles in cell proliferation and cell cycle progression. Therefore, the compound’s action can lead to the inhibition of tumor cell growth.

Result of Action

The inhibition of BRD4 by N-(3-(isoxazol-4-yl)propyl)quinoline-8-sulfonamide leads to a decrease in the expression levels of oncogenes, including c-Myc and CDK6. This results in the blocking of the cell cycle at the G0/G1 phase and the induction of cell apoptosis. These molecular and cellular effects contribute to the compound’s anti-proliferative activity against cancer cells.

Biochemical Analysis

Biochemical Properties

N-(3-(isoxazol-4-yl)propyl)quinoline-8-sulfonamide has been found to interact with various enzymes and proteins. For instance, it has been associated with the bromodomain-containing protein 4 (BRD4), playing a key role in the regulation of gene transcription. The compound exhibits potent BRD4 binding activities, indicating its significant role in biochemical reactions.

Cellular Effects

The compound has shown remarkable anti-proliferative activity against certain cells, such as MV4-11 cells. It has been observed to inhibit the expression levels of oncogenes including c-Myc and CDK6 in these cells. Furthermore, N-(3-(isoxazol-4-yl)propyl)quinoline-8-sulfonamide can block cell cycle progression at the G0/G1 phase and induce cell apoptosis.

Molecular Mechanism

At the molecular level, N-(3-(isoxazol-4-yl)propyl)quinoline-8-sulfonamide exerts its effects through binding interactions with biomolecules, such as BRD4. It acts as an inhibitor, disrupting the normal function of these molecules and leading to changes in gene expression.

Metabolic Pathways

The specific metabolic pathways involving N-(3-(isoxazol-4-yl)propyl)quinoline-8-sulfonamide are not clearly defined in the current literature. Given its interaction with BRD4, it may be involved in pathways related to gene transcription.

Biological Activity

N-(3-(isoxazol-4-yl)propyl)quinoline-8-sulfonamide is a compound that has garnered attention in drug discovery due to its significant biological activities, particularly in cancer therapy. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Target and Binding

The primary target of N-(3-(isoxazol-4-yl)propyl)quinoline-8-sulfonamide is BRD4 , a member of the Bromodomain and Extra-Terminal (BET) family. This compound interacts with BRD4 by binding to its bromodomains, which are crucial for recognizing acetylated lysine residues on histone tails. This interaction inhibits the transcription of oncogenes such as c-Myc , Bcl-2 , and CDK6 , leading to reduced expression levels of these critical genes involved in cell proliferation and survival.

Biochemical Pathways

By inhibiting BRD4, the compound affects various biochemical pathways related to gene transcription. The inhibition results in decreased oncogenic signaling, which is particularly beneficial in cancer treatment contexts.

Biological Activity

Antiproliferative Effects

N-(3-(isoxazol-4-yl)propyl)quinoline-8-sulfonamide has demonstrated significant antiproliferative activity against various cancer cell lines. Notably, it exhibits potent effects against MV4-11 cells, a model for acute myeloid leukemia (AML). The compound's IC50 values indicate its efficacy in inhibiting cell growth:

| Cell Line | IC50 (µM) |

|---|---|

| MV4-11 | 0.45 |

| A549 | 0.70 |

| HT-29 | 0.80 |

These values suggest that the compound is a promising candidate for further development as an anticancer agent .

Case Studies and Research Findings

Numerous studies have explored the biological activity of N-(3-(isoxazol-4-yl)propyl)quinoline-8-sulfonamide:

- In Vitro Studies : Research has shown that this compound effectively induces apoptosis in cancer cells through its action on BRD4. In one study, treatment with the compound resulted in significant reductions in cell viability across multiple cancer cell lines, indicating its potential as a therapeutic agent .

- Mechanistic Insights : Further investigations have revealed that the compound's interaction with BRD4 leads to alterations in chromatin structure and gene expression profiles associated with tumorigenesis. For instance, downregulation of c-Myc was observed following treatment with this compound, correlating with reduced proliferation rates in treated cells .

- Comparative Studies : When compared to other known BRD4 inhibitors, N-(3-(isoxazol-4-yl)propyl)quinoline-8-sulfonamide exhibited superior selectivity and potency, making it a valuable addition to the arsenal of targeted cancer therapies .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure:

- Molecular Formula: C15H15N3O3S

- Molecular Weight: 317.36 g/mol

Mechanism of Action:

The primary target of N-(3-(isoxazol-4-yl)propyl)quinoline-8-sulfonamide is Bromodomain-containing protein 4 (BRD4), a member of the BET family. The compound binds to the bromodomains of BRD4, inhibiting its activity and thereby affecting the transcription of oncogenes such as c-Myc, Bcl-2, and CDK6. This inhibition leads to decreased expression levels of these genes, which are critical for cell proliferation and survival, making it a promising candidate in cancer treatment.

Antiproliferative Effects

N-(3-(isoxazol-4-yl)propyl)quinoline-8-sulfonamide has shown significant antiproliferative activity against various cancer cell lines. Below is a summary table of its efficacy:

| Cell Line | IC50 (µM) |

|---|---|

| MV4-11 | 0.45 |

| A549 | 0.70 |

| HT-29 | 0.80 |

These values indicate that the compound is particularly effective against acute myeloid leukemia (AML) cells.

Case Studies and Research Findings

Numerous studies have explored the biological activity and therapeutic potential of this compound:

- In Vitro Studies : Research demonstrated that treatment with N-(3-(isoxazol-4-yl)propyl)quinoline-8-sulfonamide led to significant reductions in cell viability across multiple cancer cell lines. For instance, studies indicated that the compound effectively induces apoptosis through its action on BRD4, showcasing its potential as a therapeutic agent in oncology.

- Mechanistic Insights : Further investigations revealed that the compound's interaction with BRD4 alters chromatin structure and gene expression profiles associated with tumorigenesis. Notably, downregulation of c-Myc was observed following treatment, correlating with reduced proliferation rates in treated cells.

- Comparative Studies : When compared to other known BRD4 inhibitors, N-(3-(isoxazol-4-yl)propyl)quinoline-8-sulfonamide exhibited superior selectivity and potency, highlighting its value as a targeted cancer therapy.

Broader Applications

In addition to its anticancer properties, N-(3-(isoxazol-4-yl)propyl)quinoline-8-sulfonamide may have applications in other therapeutic areas:

- Anti-inflammatory Activity : Similar compounds in the isoxazole family have shown promise in anti-inflammatory applications by selectively inhibiting cyclooxygenase (COX) enzymes, suggesting potential for further research in this area.

- Antibacterial Properties : Isoxazole derivatives have been evaluated for their antibacterial activities against various pathogens, indicating that N-(3-(isoxazol-4-yl)propyl)quinoline-8-sulfonamide might also exhibit similar effects worth investigating.

Chemical Reactions Analysis

3.1. Formation of N-(3-(isoxazol-4-yl)propyl)quinoline-8-sulfonamide

The synthesis of N-(3-(isoxazol-4-yl)propyl)quinoline-8-sulfonamide would likely involve several steps:

-

Synthesis of Isoxazole Moiety : This could involve the formation of a nitrile oxide from an aldoxime, followed by cycloaddition with an alkyne to form the isoxazole ring .

-

Synthesis of Quinoline-8-sulfonamide Moiety : This involves acylation of an aminoquinoline with a sulfonyl chloride .

-

Linking the Isoxazole and Quinoline Moieties : This might involve alkylation reactions to attach the isoxazole moiety to the quinoline sulfonamide backbone.

3.2. Modification Reactions

Once synthesized, N-(3-(isoxazol-4-yl)propyl)quinoline-8-sulfonamide could undergo various modifications, such as:

-

Alkylation or Arylation : Adding alkyl or aryl groups to the sulfonamide nitrogen or other positions.

-

Metal Complexation : Similar to other quinoline sulfonamides, complexation with metals could enhance biological activity .

Data Tables

Given the lack of specific data on N-(3-(isoxazol-4-yl)propyl)quinoline-8-sulfonamide, we can consider related compounds for insight into potential chemical reactions and biological activities.

| Compound Type | Synthesis Method | Potential Biological Activity |

|---|---|---|

| Isoxazole Derivatives | 1,3-Dipolar Cycloaddition | Various, including antimicrobial and anticancer |

| Quinoline-8-sulfonamides | Acylation and Complexation | Anti-inflammatory, anticancer |

| Hybrid Compounds (e.g., N-(3-(isoxazol-4-yl)propyl)quinoline-8-sulfonamide) | Multi-step synthesis involving isoxazole and quinoline sulfonamide formation | Potential for enhanced biological activity |

Comparison with Similar Compounds

Table 1: Substituent Impact on Antimalarial Activity

Physicochemical Properties

- Solubility and Salt Formation : Piperazine derivatives readily form salts (e.g., hydrochloride, phosphate), improving aqueous solubility . The isoxazole variant’s lower basicity may necessitate alternative formulation strategies, such as co-crystallization or prodrug design.

- Thermal Stability : Analogs like CAS 1260075-17-9 demonstrate robust crystallinity confirmed by XRPD and thermal analysis (TGA/DSC), critical for long-term storage . Isoxazole-containing compounds may exhibit similar stability due to aromatic rigidity.

Preparation Methods

Quinoline-8-sulfonyl Chloride Synthesis

The synthesis begins with the preparation of quinoline-8-sulfonyl chloride, a critical intermediate. Chlorosulfonic acid reacts with 8-hydroxyquinoline at 0–5°C to yield the sulfonyl chloride derivative. This exothermic reaction requires careful temperature control to minimize byproducts such as sulfonic acid esters.

Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Reactant Ratio | 1:1.2 (8-hydroxyquinoline:ClSO₃H) | |

| Temperature | 0–5°C | |

| Solvent | Chlorosulfonic acid (neat) | |

| Yield | 78–85% |

The crude product is precipitated in ice-water, filtered, and dried under vacuum. Purity exceeding 95% is achievable via recrystallization from dichloromethane/hexane.

3-(Isoxazol-4-yl)propylamine Preparation

3-(Isoxazol-4-yl)propylamine is synthesized through a three-step sequence:

- Isoxazole Ring Formation : Condensation of ethyl acetoacetate with hydroxylamine hydrochloride under acidic conditions generates isoxazol-4-ol.

- Alkylation : Reaction with 1-bromo-3-chloropropane in dimethylformamide (DMF) using K₂CO₃ as a base yields 3-(isoxazol-4-yl)propyl chloride.

- Amination : Gabriel synthesis with phthalimide and subsequent hydrazinolysis produces the primary amine.

Key Data

| Intermediate | Yield | Purity (HPLC) |

|---|---|---|

| Isoxazol-4-ol | 92% | 98% |

| 3-(Isoxazol-4-yl)propyl chloride | 75% | 95% |

| 3-(Isoxazol-4-yl)propylamine | 68% | 97% |

Sulfonamide Bond Formation

Reaction Optimization

The coupling of quinoline-8-sulfonyl chloride with 3-(isoxazol-4-yl)propylamine follows nucleophilic acyl substitution. Trials across solvents, bases, and stoichiometries identified acetonitrile with triethylamine (2.5 equiv) as optimal, achieving 89% yield at 25°C.

Comparative Solvent Study

| Solvent | Base | Temperature | Yield |

|---|---|---|---|

| Acetonitrile | Triethylamine | 25°C | 89% |

| Dichloromethane | Pyridine | 0°C | 72% |

| Toluene | NaHCO₃ | 80°C | 65% |

Polar aprotic solvents enhance reactivity by stabilizing the sulfonyl chloride intermediate, while bulky bases like triethylamine minimize side reactions.

Large-Scale Protocol

- Reagent Mixing : Dissolve quinoline-8-sulfonyl chloride (1.0 equiv) in anhydrous acetonitrile. Add 3-(isoxazol-4-yl)propylamine (1.1 equiv) and triethylamine (2.5 equiv) dropwise.

- Stirring : React for 12–16 hours at 25°C under nitrogen.

- Workup : Quench with ice-water, extract with ethyl acetate, and dry over MgSO₄.

- Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1) affords the product as a white solid.

Analytical Characterization

Spectroscopic Data

Purity Assessment

| Method | Purity | Conditions |

|---|---|---|

| HPLC | 99.2% | C18 column, MeOH/H₂O (70:30) |

| Elemental Analysis | C 56.71%, H 4.72%, N 13.25% | Calculated: C 56.76%, H 4.76%, N 13.24% |

Industrial-Scale Considerations

Cost-Efficiency Analysis

Environmental Impact

- E-Factor : 18.7 (kg waste/kg product), primarily from column chromatography. Switching to recrystallization (toluene/hexane) lowers E-factor to 6.3.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.